

biological activity screening of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

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Compound of Interest

Compound Name: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

CAS No.: 96898-76-9

Cat. No.: B1397762

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Technical Whitepaper: Biological Profiling of **2-Chloro-N'-hydroxy-4-nitrobenzamidine**

Executive Summary

This technical guide outlines the biological activity screening framework for **2-Chloro-N'-hydroxy-4-nitrobenzamidine** (also referred to as 2-chloro-4-nitrobenzamidoxime).[1] This compound represents a "privileged scaffold" in medicinal chemistry due to the convergence of three distinct pharmacophores:

- The Amidoxime Moiety (): A known bioisostere for carboxylic acids and a potent chelator of metalloenzymes (specifically Nickel-dependent ureases).
- The Nitro Group (): A "warhead" capable of undergoing bioreduction to form reactive nitro-anion radicals, a mechanism central to anti-tubercular agents (e.g., delamanid).

- The Ortho-Chlorine Substituent: Enhances lipophilicity and metabolic stability by blocking ring oxidation.[1]

This guide prioritizes two primary screening vectors: Antimicrobial Efficacy (targeting Mycobacterium and Gram-negative bacteria) and Enzymatic Inhibition (targeting Urease).[1]

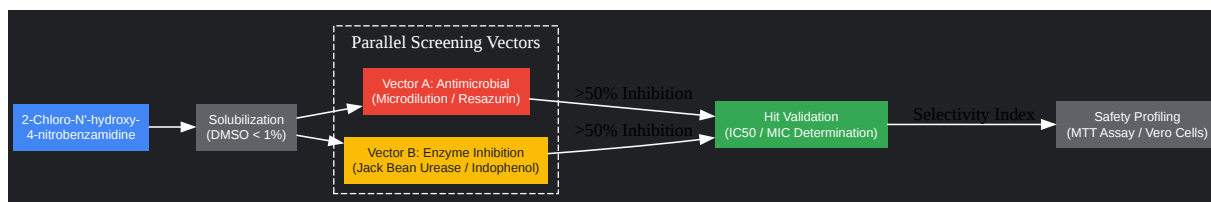
Chemical Context & SAR Logic

The screening strategy is dictated by the Structure-Activity Relationship (SAR) of the molecule.

Pharmacophore	Biological Target	Mechanism of Action (MoA)
N'-Hydroxybenzamidine	Urease Enzyme	The hydroxamic acid-like oxygen and the imine nitrogen chelate the bi-nickel center in the urease active site, blocking urea hydrolysis.
4-Nitro Group	Bacteria (M. tb, H. pylori)	Requires enzymatic activation (nitroreductase) to generate toxic radical species that damage bacterial DNA/respiration.
2-Chloro Group	ADMET Profile	Increases LogP for membrane permeability; provides steric hindrance to prevent rapid hydrolysis of the amidine core. [1]

Screening Workflow Visualization

The following workflow illustrates the logical progression from compound solubilization to hit validation.



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Caption: Parallel screening workflow prioritizing antimicrobial and enzymatic targets based on pharmacophore analysis.

Primary Screening Vector: Antimicrobial Activity[1] [2]

Given the 4-nitro substituent, this compound mimics the activity of nitroimidazoles and nitrobenzamides. The primary screen must utilize a Resazurin-based Microplate Assay (REMA) to detect metabolic inhibition, particularly against *Mycobacterium tuberculosis* or surrogate strains (e.g., *M. smegmatis*) and microaerophilic bacteria like *Helicobacter pylori*.

Protocol: Resazurin Microtiter Assay (REMA)

- Objective: Determine Minimum Inhibitory Concentration (MIC).
- Standard: CLSI M07-A10 guidelines [1].

Reagents:

- Stock Solution: Dissolve **2-Chloro-N'-hydroxy-4-nitrobenzamide** in 100% DMSO to 10 mg/mL.
- Media: Middlebrook 7H9 (for *Mycobacteria*) or Muller-Hinton Broth (for *S. aureus*/*E. coli*).[1]
- Indicator: Resazurin sodium salt (0.01% w/v in water).[1]

Step-by-Step Methodology:

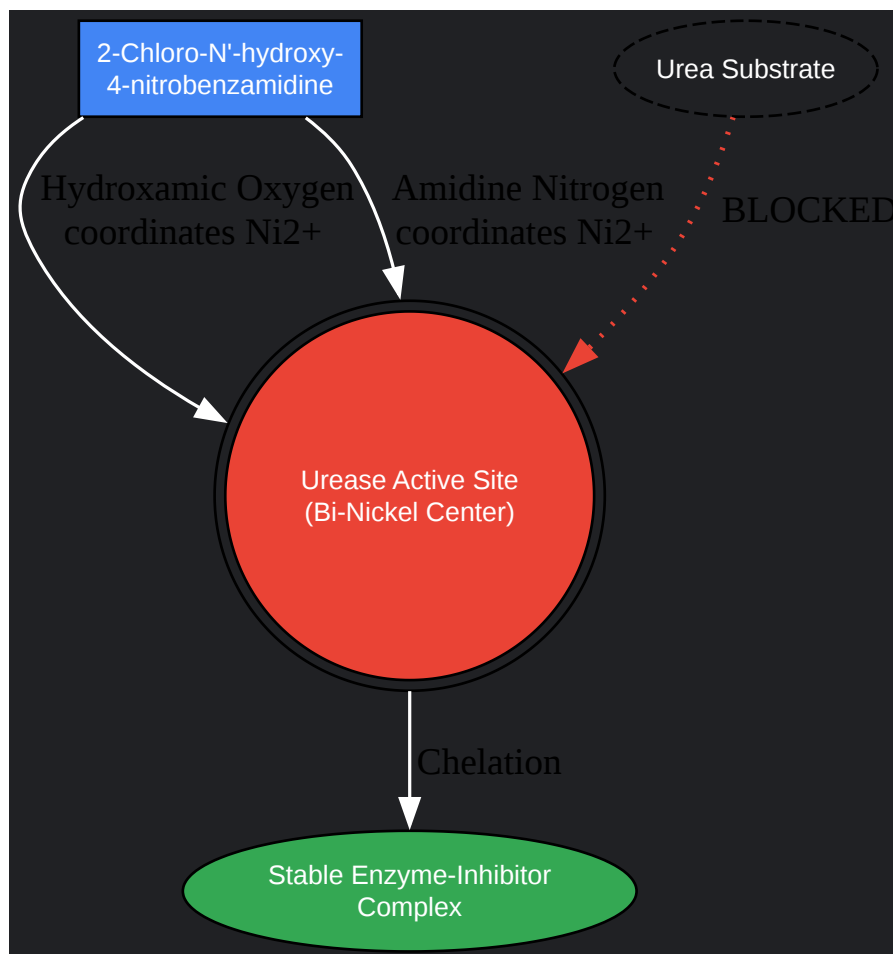
- Plate Preparation: Dispense 100 μ L of culture broth into all wells of a 96-well sterile microplate.
- Serial Dilution: Add 100 μ L of compound stock to Column 1. Perform 2-fold serial dilutions across the plate (Column 1 to 10). Discard the final 100 μ L.
 - Final Concentration Range: Typically 256 μ g/mL to 0.5 μ g/mL.[1]
- Inoculation: Add 100 μ L of bacterial suspension (adjusted to CFU/mL) to all wells.
- Controls:
 - Positive Control:[1] Ciprofloxacin or Isoniazid (depending on strain).[1]
 - Negative Control:[1] DMSO vehicle (ensure <1% final v/v).[1]
 - Sterility Control: Media only.[1]
- Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (Mycobacteria).
- Readout: Add 30 μ L of Resazurin solution. Incubate for 2-4 hours.
 - Blue (Resazurin): No growth (Inhibition).[1]
 - Pink (Resorufin): Active growth (Reduction by viable cells).[1]
- Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.[1]

Secondary Screening Vector: Urease Inhibition[1]

The amidoxime group (

) acts as a bidentate ligand. Urease is a nickel-dependent metalloenzyme critical for the survival of *H. pylori* in the stomach.[2] This screen validates the compound's ability to chelate the active site Nickel ions.[3]

Mechanism of Action Visualization



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Caption: Proposed competitive inhibition mechanism where the amidoxime moiety chelates the bi-nickel center, preventing urea hydrolysis.

Protocol: Indophenol Urease Inhibition Assay

- Objective: Determine IC₅₀ against Jack Bean Urease.
- Principle: Urease hydrolyzes urea to ammonia (NH₃). [1][2] Ammonia reacts with phenol and hypochlorite to form indophenol blue. [1] Inhibitors prevent this color formation. [1]

Reagents:

- Enzyme: Jack Bean Urease (5 U/mL in phosphate buffer pH 7.4).
- Substrate: Urea (100 mM).[1]
- Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]

Step-by-Step Methodology:

- Pre-incubation: Mix 25 μ L of enzyme solution with 25 μ L of test compound (varying concentrations). Incubate at 37°C for 15 minutes.
 - Note: This allows the amidoxime to equilibrate with the Nickel center.
- Reaction: Add 50 μ L of Urea solution. Incubate at 37°C for 30 minutes.
- Termination & Development: Add 50 μ L of Phenol-nitroprusside followed by 50 μ L of Alkali-hypochlorite.
- Readout: Incubate 20 mins at RT. Measure Absorbance at 625 nm.
- Calculation:
 - Reference Standard: Thiourea or Acetohydroxamic acid (AHA).[1]

Safety & ADMET Profiling (Cytotoxicity)

To validate the compound as a drug candidate, one must distinguish between specific antibacterial activity and general cellular toxicity.

Protocol: MTT Cytotoxicity Assay

- Cell Line: Vero (Monkey kidney epithelial) or HepG2 (Human liver).[1]
- Method:
 - Seed cells (

 cells/well) and incubate for 24h.

- Treat with compound (concentrations from MIC up to MIC).[1]
- Incubate 48h.
- Add MTT reagent; solubilize formazan crystals with DMSO.[1]
- Measure Absorbance at 570 nm.
- Metric: Calculate (Cytotoxic Concentration 50%).
- Success Criteria: The Selectivity Index (SI) () should be .

References

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